molecular formula C10H5F7INO B14171304 2,2,3,3,4,4,4-heptafluoro-N-(2-iodophenyl)butanamide CAS No. 378215-44-2

2,2,3,3,4,4,4-heptafluoro-N-(2-iodophenyl)butanamide

Cat. No.: B14171304
CAS No.: 378215-44-2
M. Wt: 415.05 g/mol
InChI Key: CTYGKSNFBUDKEV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,4-heptafluoro-N-(2-iodophenyl)butanamide typically involves the reaction of heptafluorobutyric acid derivatives with 2-iodoaniline under specific conditions. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,4-heptafluoro-N-(2-iodophenyl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

2,2,3,3,4,4,4-heptafluoro-N-(2-iodophenyl)butanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,4-heptafluoro-N-(2-iodophenyl)butanamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3,4,4,4-heptafluoro-N-(2-iodophenyl)butanamide is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical and physical properties. These properties make it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

378215-44-2

Molecular Formula

C10H5F7INO

Molecular Weight

415.05 g/mol

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-N-(2-iodophenyl)butanamide

InChI

InChI=1S/C10H5F7INO/c11-8(12,9(13,14)10(15,16)17)7(20)19-6-4-2-1-3-5(6)18/h1-4H,(H,19,20)

InChI Key

CTYGKSNFBUDKEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(C(C(F)(F)F)(F)F)(F)F)I

Origin of Product

United States

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